Fmoc-3-(1-piperidinyl)-D-Ala-OH
Description
Role of Substituted Alanine (B10760859) Derivatives as Chiral Building Blocks
Substituted alanine derivatives serve as valuable chiral building blocks in organic synthesis. nih.gov Alanine, with its simple methyl side chain, provides a versatile scaffold that can be modified to introduce a wide array of functional groups. advancedchemtech.comsigmaaldrich.com The stereochemistry of these derivatives is crucial, as biological targets are chiral, and the interaction between a drug and its receptor often requires a precise stereochemical match. The use of enantiomerically pure substituted alanines allows for the synthesis of complex molecules with defined three-dimensional structures, which is essential for the development of selective and potent therapeutic agents. nih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m1/s1 |
InChI Key |
JTWRVOTWCIXEBZ-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Overview of Fmoc Based Peptide Synthesis Methodologies and Their Relevancy to Advanced Chemical Research
Scope and Objectives of Academic Research on Fmoc-3-(1-piperidinyl)-D-Ala-OH
The academic research concerning 3-(1-piperidinyl)alanine, and by extension its Fmoc-protected form, is primarily focused on its role as an undesirable byproduct in Fmoc-based solid-phase peptide synthesis. The overarching goal of this research is to develop strategies to prevent its formation, thereby improving the purity and yield of synthetic peptides. The key objectives of this research are multifaceted and include:
Understanding the Mechanism of Formation: A primary objective is to elucidate the precise mechanistic pathway leading to the formation of the 3-(1-piperidinyl)alanine adduct. Research has established that the initial step involves a base-catalyzed β-elimination of a side-chain protecting group from certain amino acids, such as cysteine or phosphorylated serine, to generate a highly reactive dehydroalanine (B155165) intermediate. scite.ai Subsequent nucleophilic Michael addition of piperidine, the Fmoc deprotection reagent, to this intermediate yields the final adduct. scite.ai
Identifying Susceptible Residues and Sequences: Researchers aim to identify which amino acid residues and peptide sequences are most prone to this side reaction. Studies have demonstrated that peptides with C-terminal cysteine are particularly susceptible. scite.aicsic.es Similarly, N-terminal phosphoserine residues have been shown to undergo piperidine-mediated phosphoryl β-elimination, leading to the formation of 3-(1-piperidinyl)alanyl-containing peptides. researchgate.net
Developing Mitigation Strategies: A significant portion of academic research is dedicated to devising and optimizing methods to suppress or eliminate the formation of the piperidinyl adduct. These strategies can be broadly categorized as follows:
Alternative Deprotection Reagents: Investigating the use of alternative, non-nucleophilic bases or bases with greater steric hindrance for Fmoc removal is a key area of study. Reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), cyclohexylamine, and piperazine (B1678402) have been explored as replacements for piperidine to minimize the β-elimination side reaction. researchgate.netdntb.gov.ua
Optimization of Protecting Groups: The choice of side-chain protecting group for susceptible amino acids plays a crucial role. Research focuses on the development and application of more stable protecting groups that are less prone to base-catalyzed elimination under standard SPPS conditions. scite.ai
Modification of Synthesis Protocols: Adjusting the reaction conditions, such as temperature and reaction times for the deprotection step, is another avenue of investigation. For instance, the use of microwave radiation during Fmoc deprotection has been shown to enhance the generation of 3-(1-piperidinyl)alanyl-peptides, highlighting the importance of carefully controlling synthesis parameters. researchgate.net
Analytical Characterization: A crucial objective is the development and application of robust analytical techniques to detect and quantify the formation of the 3-(1-piperidinyl)alanine impurity. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), electrospray mass spectrometry (ES-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and characterize these byproducts. researchgate.net
Advanced Methodologies and Applications in Chemical Biology Research
Design and Synthesis of Peptide Libraries and Scaffolds
The creation of peptide libraries is a fundamental strategy in drug discovery and chemical biology, allowing for the screening of millions of compounds to identify new ligands or functional molecules. The incorporation of non-canonical amino acids like Fmoc-3-(1-piperidinyl)-D-Ala-OH is a key approach to expand the chemical diversity of these libraries beyond what is accessible with the 20 proteinogenic amino acids. acs.org
The use of this compound in combinatorial chemistry, specifically through solid-phase peptide synthesis (SPPS), introduces significant structural and functional diversity into peptide libraries. slideshare.netcrsubscription.com This compound's story is rooted in the nuances of Fmoc chemistry; 3-(1-piperidinyl)alanine was initially identified as an undesired side-product during the synthesis of peptides with C-terminal cysteine. scite.ai The piperidine (B6355638) base, used for Fmoc-group removal, can react with a dehydroalanine (B155165) intermediate formed from cysteine, leading to the adduct's formation. scite.ai However, the deliberate synthesis and use of this compound as a building block leverages its unique characteristics for diversity generation.
In the context of a "mix and split" combinatorial synthesis, entire pools of resin can be coupled with this amino acid, introducing a site of defined stereochemistry, bulk, and basicity into a subset of the library's peptides. slideshare.net Its D-configuration provides resistance to proteolytic degradation, a critical feature for developing more stable peptide-based therapeutics. nih.gov The piperidinyl group itself offers a rigid, cyclic scaffold that differs substantially from the more flexible side chains of natural amino acids, thereby creating novel topographical features on the peptide surface. The basic nitrogen atom of the piperidine ring can also participate in specific hydrogen bonding or ionic interactions, adding another layer of functional diversity.
A comparison with a standard D-amino acid building block highlights the unique contributions of this compound to library diversity.
| Feature | Fmoc-D-Ala-OH | This compound | Contribution to Diversity |
|---|---|---|---|
| Side Chain | Methyl (-CH₃) | Piperidinyl-methyl | Introduces significant steric bulk and a rigid cyclic structure. |
| Chirality | D-isomer | D-isomer | Both provide enhanced enzymatic stability compared to L-amino acids. |
| Functionality | Aliphatic, non-polar | Basic (tertiary amine), cyclic | Adds a site for potential hydrogen bonding or salt-bridge formation, increasing functional diversity. |
| Conformational Flexibility | Rotationally flexible side chain | Conformationally restricted side chain | Creates peptides with more defined three-dimensional shapes, exploring novel conformational space. enamine.net |
Peptidomimetics and conformationally constrained peptides are designed to overcome the inherent limitations of natural peptides, such as poor stability and low binding affinity. nih.gov The incorporation of building blocks like this compound is a central strategy in this design process. nih.gov
The primary design principle is the introduction of conformational rigidity. nih.gov The bulky piperidinyl ring restricts the rotational freedom of both the peptide backbone and the side chain itself. This pre-organization of the peptide into a more defined conformation can significantly reduce the entropic penalty upon binding to a biological target, which often leads to a substantial increase in binding affinity. nih.gov Furthermore, by locking the peptide into a specific shape, it is possible to mimic the secondary structures, like β-turns or helical segments, that are crucial for protein-protein interactions. nih.gov
Another key principle is the enhancement of proteolytic stability. Peptidases, the enzymes that degrade peptides, are highly specific for L-amino acids. The inclusion of a D-amino acid like 3-(1-piperidinyl)-D-Ala-OH at a strategic position can render the adjacent peptide bonds resistant to cleavage, thereby extending the peptide's half-life in biological systems. nih.govmdpi.com
The table below summarizes the enhanced properties achieved by incorporating this modified amino acid.
| Property | Design Principle | Underlying Mechanism |
|---|---|---|
| Increased Binding Affinity | Conformational Constraint | The rigid piperidine ring pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding. nih.gov |
| Enhanced Proteolytic Stability | Stereochemical Control | The D-chiral center prevents recognition and cleavage by most endogenous proteases, which are specific for L-amino acids. nih.gov |
| Improved Specificity | Structural Mimicry | The fixed, unique shape of the side chain can lead to more specific interactions with the target, avoiding off-target binding. |
| Modulated Solubility | Physicochemical Modification | The introduction of the piperidinyl group can alter the peptide's overall hydrophilicity and solubility profile. |
Probing Peptide-Biomolecule Interactions through Structural Mimicry Using Modified Peptides (Focus on Research Methodology)
Understanding the precise nature of interactions between a peptide and its target is crucial for rational drug design. Peptides incorporating this compound serve as powerful methodological tools for dissecting these interactions through structural mimicry. researchgate.net
A common research methodology involves systematically replacing natural amino acids in a known bioactive peptide sequence with this compound. This creates a series of ligand analogues that can be used to map the binding interface. For example, if a peptide is known to bind to a protein, replacing a key leucine (B10760876) residue with 3-(1-piperidinyl)-D-alanine can test the hypothesis that a bulky, hydrophobic interaction is required at that position. If binding affinity is retained or enhanced, it suggests the pocket can accommodate the piperidine ring; if it is lost, it indicates a strict requirement for the specific shape of the leucine side chain.
These synthesized analogues are then subjected to a variety of biophysical techniques to quantify changes in binding affinity, kinetics, and thermodynamics.
| Technique | Information Gained | Methodological Application |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (kon) and dissociation (koff) rates. | Quantifies how the piperidinyl modification affects the real-time binding kinetics of the peptide to its immobilized target. princeton.edu |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (ΔH, ΔS), stoichiometry (n), and binding affinity (KD). | Determines the enthalpic and entropic contributions to binding, revealing the thermodynamic cost or benefit of the conformational constraint. |
| Circular Dichroism (CD) Spectroscopy | Peptide secondary structure (α-helix, β-sheet). | Assesses how the incorporation of the residue impacts the overall conformation of the peptide in solution. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and identification of specific inter-residue contacts. | Provides atomic-level insight into how the piperidinyl group is oriented within the binding pocket of the target protein. |
The unique features of the 3-(1-piperidinyl)-D-alanine residue can be exploited to systematically modulate a peptide's recognition of and specificity for its target. nih.govresearchgate.net The methodology involves using this residue to probe the structural and chemical environment of a binding site.
Steric Probing : The bulky, conformationally rigid piperidine ring serves as an excellent steric probe. By substituting it for smaller, more flexible residues (e.g., Alanine (B10760859), Glycine), researchers can determine if a binding pocket is a narrow channel or a broader, more accommodating surface. A significant loss of affinity upon substitution would suggest a tight fit is necessary, whereas retained or improved affinity indicates the presence of a larger cavity that can be exploited for further design. princeton.edu
Probing Charge and Hydrogen Bonding : The basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor or participant in a salt bridge. Replacing a neutral residue (like Leucine) or an acidic residue (like Aspartate) with 3-(1-piperidinyl)-D-alanine allows researchers to test the importance of charge-charge or hydrogen bonding interactions at that specific location. An increase in binding affinity upon this substitution might indicate a favorable interaction with an acidic residue on the target protein.
Enhancing Selectivity : Often, a peptide may bind to several related proteins. By introducing the unique shape and functionality of 3-(1-piperidinyl)-D-alanine, it may be possible to create a new set of interactions with the intended target that are not possible with homologous off-targets. This can dramatically increase the specificity of the peptide, which is a critical step in developing a therapeutic with fewer side effects.
Utilization in Directed Evolution and Phage Display Methodologies
Directed evolution and phage display are powerful techniques for discovering novel peptides and proteins with high affinity and specificity for a given target. nih.gov These methods typically rely on generating vast libraries of molecules, often billions of variants, and selecting those that bind to the target of interest. acs.org
The incorporation of non-canonical amino acids (ncAAs) into these libraries dramatically expands the chemical diversity that can be explored, leading to the identification of binders with novel properties. nih.govacs.org However, it is crucial to distinguish between biological and chemical library synthesis methods. This compound is a building block for chemical synthesis (SPPS) and is not directly incorporated into proteins via the ribosomal machinery used in standard phage display. sigmaaldrich.com
The standard methodology for incorporating ncAAs into phage-displayed proteins involves the genetic code expansion. nih.gov This requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and charges the tRNA with the desired non-canonical amino acid. nih.gov This ncAA is then incorporated into the protein as it is synthesized by the ribosome inside the host bacterium. nih.gov While systems have been developed for many ncAAs, a specific system for 3-(1-piperidinyl)-D-alanine for use in a biological system like E. coli is not standard.
Therefore, the utility of a building block like this compound in the context of library screening methodologies is primarily through chemically synthesized libraries. Peptides containing this residue can be synthesized in large arrays on a solid support and screened directly for binding or activity. Insights gained from these chemical screens can then inform the design of biological libraries. For instance, if the piperidinyl-alanine residue is found to be critical for binding, researchers could search for a genetically encodable ncAA with similar properties (e.g., a different cyclic or basic amino acid) to use in a subsequent phage display selection campaign to further optimize the surrounding residues.
Expanding the Repertoire of Non-Canonical Amino Acids for Functional Library Generation.
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for generating functional libraries with enhanced properties. These novel building blocks, which extend beyond the canonical 20 proteinogenic amino acids, introduce a diverse range of chemical functionalities, conformational constraints, and metabolic stabilities. The use of this compound as an ncAA in solid-phase peptide synthesis (SPPS) offers a unique opportunity to introduce a cyclic secondary amine moiety into a peptide backbone. acs.org This modification can significantly influence the resulting peptide's structure and function.
The piperidinyl group, a saturated six-membered heterocycle, can impart several desirable characteristics to a peptide library. Its rigid ring structure can conformationally constrain the peptide backbone, potentially leading to higher affinity and selectivity for a target by reducing the entropic penalty of binding. nih.gov Furthermore, the basic nature of the piperidinyl nitrogen can introduce a positive charge at physiological pH, which can be critical for interactions with negatively charged biological targets such as nucleic acids or specific domains on protein surfaces.
The generation of peptide libraries incorporating this compound allows for the exploration of a chemical space not accessible with standard amino acids. By systematically replacing canonical amino acids with this ncAA, or by inserting it at various positions within a peptide sequence, libraries can be created to screen for novel biological activities. For instance, libraries of piperidinyl-containing peptides could be screened for antimicrobial activity, cell penetration capabilities, or as inhibitors of specific enzyme classes. nih.gov
| Feature Introduced by this compound | Potential Impact on Peptide Library Functionality |
| Cyclic Secondary Amine | Introduces a basic center and potential for hydrogen bonding. |
| Conformational Rigidity | Reduces flexibility, potentially increasing binding affinity and specificity. |
| D-Configuration | Enhances proteolytic stability of the resulting peptide. |
| Hydrophobicity of the Piperidinyl Ring | Can influence peptide folding and interaction with hydrophobic pockets. |
Advanced Selection and Screening Protocols for Modified Peptides.
The successful identification of lead compounds from peptide libraries containing modifications like the 3-(1-piperidinyl)-D-alanine residue relies on the implementation of advanced and tailored selection and screening protocols. Standard screening methods may need to be adapted to fully exploit the unique properties conferred by this non-canonical amino acid.
High-throughput screening (HTS) of libraries incorporating piperidinyl-modified peptides can be performed using a variety of assay formats. For example, fluorescence-based assays can be employed to screen for inhibitors of a specific enzyme, where the displacement of a fluorescently labeled substrate or ligand from the active site results in a change in signal. In such screens, the piperidinyl group could contribute to binding through electrostatic or hydrophobic interactions.
Functional screens are particularly powerful for identifying peptides with specific biological activities. nih.gov For instance, a library of peptides containing 3-(1-piperidinyl)-D-alanine could be screened for antimicrobial activity using bacterial growth inhibition assays. In this context, the positively charged piperidinyl group might play a role in disrupting bacterial membranes.
Cell-based assays are also crucial for evaluating the activity of modified peptides in a more biologically relevant context. For example, peptides incorporating this compound could be screened for their ability to inhibit a specific cell signaling pathway. The screening protocol would involve treating cultured cells with individual peptides from the library and then measuring a downstream marker of the pathway of interest.
| Screening Protocol | Application for Piperidinyl-Modified Peptides | Key Considerations |
| Enzyme Inhibition Assays (HTS) | Identification of enzyme inhibitors. | The piperidinyl group may interact with the active site. |
| Antimicrobial Susceptibility Testing | Discovery of new antimicrobial peptides. | The basicity of the piperidine may be crucial for activity. |
| Cell-Based Signaling Assays | Probing cellular pathways and identifying modulators. | Peptide stability and cell permeability are important factors. |
| Phage Display | Selection of high-affinity binders to a target protein. | Requires genetic encoding of the non-canonical amino acid. |
Development of Novel Bioconjugation Strategies in Chemical Biology.
Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of chemical biology. The development of novel strategies that are both efficient and site-specific is a continuous pursuit. The incorporation of unique chemical handles, such as the piperidinyl group from this compound, into peptides opens up new avenues for bioconjugation.
Orthogonal Reactivity of the Piperidinyl Group for Site-Specific Labeling.
The secondary amine of the piperidinyl group presents a potential site for chemoselective modification, which is a key principle of orthogonal reactivity in bioconjugation. nih.gov For site-specific labeling, the reactivity of the piperidinyl nitrogen must be distinguishable from other nucleophilic groups present in a peptide, such as the N-terminal amine and the epsilon-amino group of lysine.
While the piperidinyl nitrogen is a secondary amine and generally less nucleophilic than primary amines, its reactivity can be exploited under specific reaction conditions. For instance, modification could potentially be achieved through reactions such as reductive amination with aldehydes or ketones, or acylation with activated esters under carefully controlled pH conditions to favor modification of the more basic piperidinyl nitrogen over other amines.
However, achieving true orthogonality can be challenging. The pKa of the piperidinyl amine is a critical factor. If its basicity is sufficiently different from that of other amino groups in the peptide, pH-controlled labeling could be a viable strategy. Further research is needed to fully characterize the orthogonal reactivity of the piperidinyl group in the context of a peptide and to develop robust protocols for its site-specific modification.
Integration into Click Chemistry and Bioorthogonal Reactions for Peptide Modification.
"Click chemistry" and other bioorthogonal reactions are characterized by their high efficiency, selectivity, and compatibility with biological systems. wikipedia.org The integration of the piperidinyl moiety from this compound into these reaction schemes would significantly enhance its utility as a functional handle for peptide modification.
Direct participation of the saturated piperidinyl ring in common click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is not feasible. medchemexpress.com These reactions require specific functional groups like azides and alkynes. medchemexpress.compeptide.com
Therefore, to utilize the piperidinyl-containing amino acid in click chemistry, a two-step strategy would be necessary. First, the piperidinyl group would need to be functionalized with a click-compatible handle. For example, the secondary amine of the piperidine could be reacted with a molecule containing both a reactive group for the amine (e.g., an N-hydroxysuccinimide ester) and a bioorthogonal handle (e.g., an azide (B81097), alkyne, or strained alkene). This would transform the piperidinyl-modified peptide into a platform for subsequent click reactions.
An alternative approach would be to synthesize a modified version of this compound where the piperidine ring itself is derivatized with a bioorthogonal handle prior to its incorporation into the peptide. This would allow for direct use in click chemistry after peptide synthesis and deprotection.
| Bioorthogonal Reaction | Compatibility with Piperidinyl Group | Strategy for Integration |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Indirect | Pre-functionalization of the piperidine with an azide or alkyne. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Indirect | Pre-functionalization of the piperidine with a strained alkyne or azide. |
| Inverse-Electron-Demand Diels-Alder Reaction | Indirect | Pre-functionalization of the piperidine with a strained alkene or tetrazine. |
Computational and Theoretical Studies of Fmoc 3 1 Piperidinyl D Ala Oh and Its Peptide Incorporations
Molecular Modeling and Docking Simulations for Structural Prediction
Molecular modeling and docking simulations are powerful tools for predicting the three-dimensional structure of peptides containing Fmoc-3-(1-piperidinyl)-D-Ala-OH and their interactions with biological targets.
The piperidine (B6355638) ring of this compound introduces significant conformational constraints. Unlike flexible alkyl side chains, the piperidinyl group has a limited number of preferred conformations, which in turn influences the peptide backbone. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. nih.gov However, two distinct chair conformations are possible, differing in the orientation of the N-H bond (axial or equatorial). The equatorial conformation is generally more stable in the gas phase. nih.gov
Computational studies on analogous structures, such as (S)-piperidine-2-carboxylic acid, have shown that the six-membered piperidine ring predominantly adopts a chair conformation over a boat conformation. nih.gov The specific puckering of the ring can be influenced by the local peptide backbone structure. nih.gov The incorporation of such a constrained side chain can be a strategy to rigidify short linear peptides, which can be beneficial for their biological activity and metabolic stability.
Table 1: Conformational Preferences of Piperidine Analogs
| Compound | Predominant Conformation | Key Findings |
| Piperidine | Chair Conformation | The equatorial conformation of the N-H bond is more stable in the gas phase. nih.gov |
| (S)-piperidine-2-carboxylic acid | Chair Conformation | The chair form is significantly preferred over the boat form. nih.gov |
| N-methylpiperidine | Equatorial Conformation | The preference for the equatorial conformation is more pronounced than in methylcyclohexane. nih.gov |
The incorporation of a non-natural amino acid like 3-(1-piperidinyl)-D-alanine can have profound steric and electronic effects on peptide structure and interactions. The bulky, cyclic nature of the piperidinyl group can sterically hinder certain backbone conformations, thereby restricting the conformational space available to the peptide. This can lead to more defined secondary structures, such as turns or helices, in the vicinity of the modification. nih.gov
Electronically, the piperidine nitrogen introduces a basic site, which can participate in hydrogen bonding or electrostatic interactions. The precise electronic effects are complex and can influence the reactivity and binding affinity of the peptide. Studies on other modified amino acids have shown that even small changes in a side chain can significantly alter the conformational landscape of a peptide. nih.gov Molecular docking studies on peptides containing piperidine derivatives have shown that these modifications can influence binding to protein targets. mdpi.com For instance, piperidine-based peptide analogues have been identified as selective noncovalent inhibitors of certain bacterial cysteine proteases. nih.gov
Table 2: Predicted Effects of Piperidinyl-Alanine Incorporation
| Effect | Description | Potential Impact on Peptides |
| Steric Hindrance | The bulky piperidinyl group restricts the rotation of the peptide backbone. | Induction of specific secondary structures; altered binding to receptors. nih.gov |
| Electronic Effects | The basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor. | Modified solubility; altered electrostatic interactions with binding partners. rsc.org |
| Conformational Rigidity | The cyclic nature of the side chain reduces the overall flexibility of the peptide. | Increased metabolic stability; enhanced binding affinity through reduced entropic penalty upon binding. |
Quantum Chemical Calculations for Electronic Structure and Reactivity.bibliomed.org
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound at the subatomic level.
The formation of 3-(1-piperidinyl)alanine is a known side reaction during solid-phase peptide synthesis (SPPS) of peptides with a C-terminal cysteine. swisssidechain.ch This occurs through a base-catalyzed β-elimination of the protected sulfhydryl side-chain to form a dehydroalanine (B155165) intermediate. swisssidechain.ch The piperidine, commonly used for Fmoc group deprotection, then acts as a nucleophile and adds to the dehydroalanine, resulting in the formation of a 3-(1-piperidinyl)alanine residue. swisssidechain.ch Quantum chemical calculations can model the transition states and reaction energies of this process, providing a detailed mechanistic understanding. nih.gov
The intended synthesis of this compound would likely involve different strategies to avoid this side reaction, potentially through the use of alternative protecting groups or a different synthetic route altogether. Quantum chemical calculations can aid in designing more efficient synthetic pathways by predicting the feasibility and potential side reactions of different approaches. nih.govembrapa.br
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nih.gov These theoretical predictions are invaluable for the experimental characterization of novel compounds like this compound. By comparing the calculated spectra with experimental data, the structure and conformation of the synthesized molecule can be confirmed. For instance, theoretical calculations of 1H and 13C NMR chemical shifts for piperidine derivatives have been shown to be in good agreement with experimental values, aiding in the assignment of complex spectra. nih.gov
Table 3: Predicted Spectroscopic Data for Piperidine-Containing Compounds
| Spectroscopic Technique | Predicted Information | Relevance |
| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), coupling constants | Structural elucidation and conformational analysis. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational frequencies | Identification of functional groups and hydrogen bonding patterns. nih.gov |
| Circular Dichroism (CD) | Electronic transitions | Determination of secondary structure in peptides. |
Molecular Dynamics (MD) Simulations of Peptides Containing this compound.bibliomed.orguiuc.edu
Molecular dynamics simulations offer a dynamic view of how the incorporation of this compound affects the behavior of peptides over time. These simulations track the movements of atoms and molecules, providing insights into conformational flexibility, folding pathways, and interactions with the solvent and other molecules. uiuc.edunih.gov
Table 4: Applications of MD Simulations for Peptides with Modified Amino Acids
| Simulation Focus | Insights Gained | Example Systems |
| Conformational Dynamics | Understanding the flexibility and preferred shapes of the peptide in solution. nih.gov | Peptides with propargylglycine, cyclic peptides. nih.govrsc.org |
| Folding and Stability | Investigating how the modification influences the folding process and the stability of the final structure. nih.gov | Peptides containing Hao (a synthetic amino acid). nih.gov |
| Peptide-Protein Interactions | Simulating the binding process to a target protein to understand the mechanism of action. nih.gov | Hao-containing peptides binding to Rap1A. nih.gov |
Investigation of Dynamic Conformational Landscapes and Stability of Modified Peptides.
The introduction of this compound into a peptide sequence fundamentally alters its conformational possibilities. The bulky, cyclic piperidine group sterically restricts the rotational freedom around the backbone's phi (Φ) and psi (Ψ) dihedral angles, significantly narrowing the accessible conformational space compared to a canonical amino acid like alanine (B10760859). nih.govnih.gov Molecular dynamics (MD) simulations are a key computational tool used to explore these dynamic landscapes. nih.govbonvinlab.org By simulating the atomic motions of the peptide over time, MD can map the potential energy surface and identify the most stable low-energy conformations. byu.edunih.gov
Table 1: Hypothetical Molecular Dynamics Simulation Results for a Model Hexapeptide
| Peptide Sequence | Dominant Secondary Structure | Accessible (Φ, Ψ) Range for Residue 3 | Calculated Stability (ΔG, kcal/mol) |
| Ac-Gly-Ala-Ala -Gly-Ala-NH2 | Random Coil / α-helix | -150° to -50° (Φ), -80° to +80° (Ψ) | -2.5 |
| Ac-Gly-Ala-(3-(1-pip)-D-Ala) -Gly-Ala-NH2 | Type II' β-turn | +50° to +90° (Φ), -10° to +50° (Ψ) | -5.8 |
This table presents hypothetical data to illustrate how the incorporation of 3-(1-piperidinyl)-D-Ala can constrain the conformational space and stabilize a specific secondary structure, as would be determined through MD simulations.
Analysis of Solvent Effects and Intermolecular Interactions in Peptide Systems.
The chemical environment, particularly the solvent, plays a critical role in peptide conformation. rsc.org The piperidine moiety of this compound introduces a tertiary amine, which can act as a hydrogen bond acceptor, and a hydrophobic aliphatic ring system. mdpi.comfu-berlin.de The interplay of these features with different solvents can be analyzed using computational methods.
In polar protic solvents like water, the solvent can form hydrogen bonds with the peptide backbone and, potentially, the piperidine nitrogen. nih.govresearchgate.net These interactions can stabilize more extended conformations. Conversely, in apolar solvents, intramolecular hydrogen bonds are more favored, leading to the stabilization of compact, folded structures like β-turns or helices. rsc.orgresearchgate.net Computational techniques, such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can be used to calculate the solvation free energy, predicting which conformations will be most stable in a given solvent. nih.govresearchgate.net These studies reveal that a solvent can induce significant conformational changes, shifting the equilibrium between different structures. rsc.org The piperidine ring can also engage in hydrophobic interactions with other non-polar side chains within the peptide, further influencing the folded structure.
Table 2: Predicted Solvent-Dependent Conformational Stability of a Modified Dipeptide
| Solvent | Dielectric Constant | Most Stable Conformation | Predicted Solvation Free Energy (kcal/mol) | Key Intermolecular Interaction |
| Gas Phase | 1 | Folded (Intramolecular H-Bond) | N/A | Intramolecular N-H···O=C |
| Chloroform | 4.8 | Folded (Intramolecular H-Bond) | -3.2 | Intramolecular N-H···O=C |
| DMSO | 47 | Partially Extended | -8.5 | Solvent-Backbone H-Bond |
| Water | 80 | Extended | -11.7 | Solvent-Backbone & Solvent-Piperidine H-Bond |
This illustrative table shows how computational models can predict the influence of solvent polarity on the conformation of a peptide containing 3-(1-piperidinyl)-D-Ala.
Machine Learning and Artificial Intelligence (AI) Approaches for Peptide Design and Property Prediction.
Predictive Models for Structural and Conformational Features of Non-Canonical Peptides.
Predicting the three-dimensional structure of a peptide from its sequence is a fundamental challenge, especially when NCAAs are present. biorxiv.orgnih.gov Standard structure prediction algorithms are often parameterized only for the 20 canonical amino acids. nih.gov ML models, particularly deep learning networks, can be trained on datasets of peptides containing NCAAs to learn the complex relationships between sequence and structure. biorxiv.orgnih.gov
These models can be taught to recognize the unique conformational preferences imposed by residues like 3-(1-piperidinyl)-D-Ala. nih.gov By representing the NCAA using molecular fingerprints or MD-derived features, the model can generalize its predictions to new sequences it has not seen during training. nih.govnih.gov The output of such a model could be a direct prediction of the 3D coordinates or a probability distribution of backbone dihedral angles, offering a rapid alternative to more computationally intensive simulation methods. biorxiv.org The accuracy of these models is continually improving, holding the promise of reliable in silico structure prediction for non-canonical peptides. biorxiv.org
Computational Optimization for Synthetic Accessibility and Rational Design.
Furthermore, computational tools can address practical synthetic challenges. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry can sometimes be inefficient for certain sequences, leading to incomplete reactions and difficult purifications. nih.gov ML models can be trained on large datasets of synthesis outcomes to predict the likelihood of success for a given peptide sequence. nih.gov These "synthetic accessibility" models can identify potentially problematic couplings involving the bulky this compound residue and suggest alternative synthesis strategies, such as using different coupling reagents or longer reaction times. This integration of predictive modeling for both biological function and synthetic feasibility represents a powerful paradigm for the rational design of next-generation peptide-based molecules. sciforum.net
Challenges, Limitations, and Future Research Directions in Fmoc 3 1 Piperidinyl D Ala Oh Research
Overcoming Synthetic Hurdles and Improving Scalability in the Production of Complex Amino Acids
The synthesis of Fmoc-3-(1-piperidinyl)-D-Ala-OH inherently involves the creation of a stereocenter at the α-carbon. Achieving high diastereoselectivity and enantiomeric purity is a critical challenge. The presence of the piperidinyl group can influence the stereochemical outcome of synthetic reactions, potentially leading to mixtures of diastereomers that are difficult and costly to separate.
Controlling the stereochemistry during the introduction of the amino group and the piperidinyl moiety is paramount. Traditional methods may not always provide the desired level of stereocontrol, necessitating the development of more sophisticated asymmetric synthetic strategies. The use of chiral auxiliaries or catalysts can be explored to guide the reaction towards the desired D-configuration. Furthermore, ensuring the enantiomeric purity of the final product is essential, as even small amounts of the L-enantiomer can have significant, and often undesirable, biological consequences. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for assessing enantiomeric purity, with standards often requiring ≥99.8% for use in peptide synthesis. merckmillipore.com
Table 1: Key Considerations in the Stereoselective Synthesis of this compound
| Challenge | Potential Solution | Analytical Technique |
| Diastereoselectivity | Asymmetric catalysts, Chiral auxiliaries | Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral HPLC |
| Enantiomeric Purity | Enantioselective synthesis, Enzymatic resolution | Chiral HPLC, Polarimetry |
| Epimerization Risk | Mild reaction conditions, Careful choice of bases | HPLC analysis of crude and final products |
From a green chemistry perspective, reducing the reliance on hazardous reagents and solvents is a major focus. peptide.com Traditional peptide synthesis and the production of its building blocks are known for their high consumption of solvents like dimethylformamide (DMF). peptide.comrsc.org Research into alternative, more environmentally benign solvents and reagents is ongoing. For instance, the replacement of piperidine (B6355638), a commonly used reagent for Fmoc deprotection, with greener alternatives is being actively explored. rsc.orgresearchgate.net The development of catalytic methods that can operate under milder conditions and with lower waste generation would represent a significant advancement in the sustainable production of this compound.
Expanding the Scope of this compound Derivatives
To fully harness the potential of this ncAA, the development of a diverse library of derivatives is essential. This will enable a broader range of applications in peptide science and chemical biology.
The piperidinyl ring of this compound offers a versatile scaffold for chemical modification. Introducing substituents at different positions on the ring could modulate the steric, electronic, and conformational properties of the amino acid. This, in turn, could influence the structure, stability, and biological activity of peptides incorporating these analogues. For example, the introduction of hydroxyl or carboxyl groups could enhance water solubility or provide sites for further conjugation. The exploration of a range of analogues is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific chemical features with biological function.
For more advanced applications, such as the construction of complex peptide architectures or the development of chemical probes, multi-functionalized derivatives of this compound are required. This involves the introduction of additional functional groups that can be selectively modified. A key strategy in this area is the use of orthogonal protecting groups. These are chemical moieties that can be removed under specific conditions without affecting other protecting groups on the molecule. This allows for the stepwise and site-specific modification of the amino acid, which is essential for synthesizing branched peptides, cyclic peptides, and peptide-drug conjugates. For instance, a derivative could be synthesized with a Boc protecting group on the piperidinyl nitrogen, which can be removed under acidic conditions without affecting the Fmoc group. iris-biotech.dewuxiapptec.com
Table 2: Potential Derivatives of this compound and Their Applications
| Derivative Type | Potential Substitution | Application |
| Substituted Analogues | Methyl, Hydroxyl, Carboxyl on piperidinyl ring | Structure-Activity Relationship (SAR) studies, Modulating solubility and binding affinity |
| Orthogonally Protected | Boc, Dde, or other protecting groups on the piperidinyl nitrogen or other introduced functional groups | Synthesis of complex peptides, Peptide-drug conjugates, Chemical biology probes |
| Fluorescently Labeled | Attachment of a fluorophore to the piperidinyl ring | Probing peptide localization and interactions |
Advanced Characterization Techniques for Complex Peptides Incorporating Non-Canonical Amino Acids (Methodological Focus)
The inclusion of ncAAs like this compound into peptides can significantly alter their physicochemical properties, posing challenges for their characterization. Standard analytical techniques may need to be adapted or combined with more advanced methods to fully elucidate the structure and purity of these complex biomolecules.
A multi-pronged approach is often necessary. High-resolution mass spectrometry (MS) is indispensable for confirming the molecular weight and obtaining sequence information through tandem MS (MS/MS) fragmentation. polarispeptides.com However, the unique structure of the ncAA may lead to atypical fragmentation patterns that require careful interpretation.
Other specialized techniques may also be employed. Circular dichroism (CD) spectroscopy can be used to probe the secondary structure of the peptide (e.g., α-helix, β-sheet content). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of peptide-target interactions. polarispeptides.com The combination of these advanced analytical methods is crucial for a comprehensive understanding of the structure-function relationships of peptides containing this compound and its derivatives.
High-Resolution Structural Biology Techniques for Modified Peptides
A significant challenge in the development of peptides containing this compound is the determination of their high-resolution structures. Understanding the precise three-dimensional conformation is crucial for correlating structure with function. Techniques like solid-state NMR (ssNMR) and X-ray crystallography are paramount, yet the introduction of a non-canonical residue like 3-(1-piperidinyl)-D-Ala presents unique hurdles.
Molecular dynamics (MD) simulations will be an essential complementary tool. By deriving force field parameters for novel residues like 3-(1-piperidinyl)-D-Ala, researchers can generate structural ensembles that provide insights into the conformational flexibility and preferences imparted by the modification, which can be validated against experimental NMR data. nih.gov
Table 1: High-Resolution Structural Techniques for Modified Peptides
| Technique | Application for Peptides with 3-(1-piperidinyl)-D-Ala | Key Challenges |
|---|---|---|
| Solid-State NMR (ssNMR) | Determining backbone and side-chain conformations in non-crystalline states (e.g., membrane-bound). | Isotopic labeling of the novel amino acid required; spectral complexity introduced by the piperidinyl group. |
| X-ray Crystallography | Obtaining atomic-resolution structures of the modified peptide. | Difficulty in crystallizing peptides, especially those with flexible or bulky side chains that can hinder crystal packing. |
| Molecular Dynamics (MD) | Simulating conformational dynamics and interactions with target molecules. | Development and validation of accurate force field parameters for the non-canonical residue. |
Quantitative Analytical Methods for Impurity Profiling and Process Control
The chemical synthesis of any peptide is susceptible to the formation of impurities, which can compromise the final product's purity, activity, and safety. The use of Fmoc-protected amino acids, while standard, is known to introduce specific impurities. merckmillipore.com For a novel building block like this compound, establishing robust analytical methods for impurity profiling is a critical challenge.
Research has shown that common impurities in commercial Fmoc-amino acids include Fmoc-β-Ala-OH and dipeptide adducts (Fmoc-β-Ala-amino acid-OH). nih.gov These arise from the synthesis of the Fmoc protecting group itself and can lead to the insertion of an unwanted β-Alanine into the peptide sequence. nih.govsigmaaldrich-jp.com Given the structure of this compound, other potential side reactions during its synthesis and incorporation must be investigated, such as reactions involving the piperidine ring.
Future efforts must focus on developing and validating high-resolution analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to identify and quantify potential impurities. nih.gov This includes synthesizing potential by-products to serve as reference standards. Establishing stringent specifications for the starting material and monitoring for process-related impurities during solid-phase peptide synthesis (SPPS) are essential for ensuring the quality and reproducibility of peptides containing this novel residue. merckmillipore.com
Table 2: Common Impurities in Fmoc-Amino Acid Chemistry and Potential Relevance
| Impurity Type | Origin | Analytical Detection | Potential Impact on Peptide Synthesis |
|---|---|---|---|
| Fmoc-Dipeptides | Side reactions during Fmoc-amino acid synthesis. merckmillipore.com | HPLC, MS | Double insertion of the target amino acid. |
| Fmoc-β-Ala Adducts | Base-catalyzed rearrangement of the Fmoc-OSu reagent. nih.govsigmaaldrich-jp.com | HPLC, MS | Insertion of an unwanted β-Alanine residue. |
| Enantiomeric Impurities | Incomplete stereochemical control during synthesis. merckmillipore.com | Chiral HPLC, GC | Formation of diastereomeric peptides with altered properties. |
| Piperidine-Related By-products | Potential side reactions involving the piperidine moiety of the specific amino acid. | HPLC, MS/MS | Formation of unknown adducts or truncated sequences. |
Integration with High-Throughput and Automated Synthesis Platforms in Peptide Research
The true potential of novel building blocks is realized when they can be integrated into high-throughput workflows for library synthesis and screening.
Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research, enabling the rapid production of desired sequences. d-nb.info However, standard protocols are optimized for the 20 canonical amino acids. The incorporation of a sterically hindered and structurally unique building block like this compound presents a significant challenge for automated synthesizers. nih.gov
Future research must focus on optimizing coupling conditions. This involves systematically evaluating different activating reagents (e.g., HATU, PyBOP), bases, and reaction times to ensure efficient and complete incorporation of the bulky residue without causing side reactions like racemization or aspartimide formation in adjacent residues. nih.gov The basicity of the piperidinyl side chain may also interfere with standard Fmoc-deprotection steps, which typically use a piperidine solution, potentially requiring alternative deprotection strategies or temporary protection of the side chain. rsc.org
The synthesis of large, diverse peptide libraries is essential for discovering new ligands and optimizing their properties. nih.gov Robotics and microfluidic platforms offer a path to miniaturize and accelerate this process. A key future direction is the development of automated systems that can handle the complexities of a diverse set of building blocks, including challenging non-canonical amino acids.
These platforms could be programmed to run parallel optimization experiments, rapidly identifying the ideal conditions for incorporating this compound at different positions within a peptide sequence. By combining robotics with methods like one-bead-one-compound (OBOC) library synthesis, researchers can generate vast libraries where each bead displays a unique peptide containing the novel residue, ready for high-throughput screening against a biological target.
Emerging Paradigms in Peptide and Peptidomimetic Design Driven by Non-Canonical Amino Acids
The inclusion of ncAAs like 3-(1-piperidinyl)-D-Ala is at the heart of a paradigm shift in peptide design, moving from linear sequences of natural amino acids to complex peptidomimetics with tailored functions. mdpi.comnih.gov
The introduction of this residue can be hypothesized to confer several advantageous properties. The D-configuration inherently increases resistance to proteolytic degradation by host proteases, a major limitation of natural L-peptides. asm.org The bulky piperidinyl group can act as a conformational constraint, locking the peptide backbone into a specific secondary structure (e.g., a turn or helix) that may be optimal for receptor binding. mdpi.com This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity. Furthermore, the basic piperidinyl moiety can introduce a positive charge, which could be exploited to enhance cell penetration or mediate specific electrostatic interactions with a target protein.
Future research will involve designing and synthesizing peptides where this compound is strategically placed to test these hypotheses. This exploration, guided by computational modeling and followed by empirical testing, will drive the discovery of new peptide-based drugs and biological probes with superior stability, affinity, and novel mechanisms of action, pushing the boundaries of what is achievable with peptide-based molecules. neurips.cc
Q & A
Q. What are the optimal synthetic routes for preparing Fmoc-3-(1-piperidinyl)-D-Ala-OH?
Methodological Answer : Synthesis typically involves introducing the 1-piperidinyl group to the β-carbon of D-alanine, followed by Fmoc protection. Key steps include:
- Substitution Reaction : React D-alanine derivatives (e.g., β-bromo-D-alanine) with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form 3-(1-piperidinyl)-D-alanine.
- Fmoc Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., dioxane/water) with NaHCO₃ to protect the α-amino group.
- Purification : Employ reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) to isolate the product. Yield optimization may require iterative adjustments to reaction time and stoichiometry .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer :
- Analytical HPLC : Use a C18 column (e.g., 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Retention time (tR) and peak symmetry indicate purity (>95% typically required) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ ion for C₂₃H₂₆N₂O₄: 395.4 g/mol).
- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) should show characteristic peaks:
Advanced Research Questions
Q. How does steric hindrance from the 1-piperidinyl group affect coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer : The bulky 1-piperidinyl group can reduce coupling efficiency due to steric hindrance. Mitigation strategies include:
- Activation Reagents : Use HATU or PyBOP (instead of HBTU/TBTU) to enhance reactivity .
- Extended Coupling Times : Increase reaction time to 2–4 hours.
- Double Coupling : Repeat the coupling step with fresh reagents.
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 20 W) to improve reaction kinetics .
Monitor by Kaiser test or LC-MS to confirm complete coupling .
Q. What are the stability challenges of this compound under acidic or basic conditions?
Methodological Answer :
- Acidic Conditions : The Fmoc group is labile in strong acids (e.g., TFA). Use mild deprotection conditions (20% piperidine in DMF) during SPPS to avoid premature cleavage .
- Basic Conditions : The 1-piperidinyl group may undergo ring-opening at pH > 10. Avoid prolonged exposure to bases like DIPEA; instead, use N-methylmorpholine (NMM) for neutralization .
- Storage : Store at -20°C under desiccation to prevent hydrolysis. Solubility in 1% acetic acid or DMF enhances handling .
Q. How can researchers resolve racemization during incorporation of this compound into peptides?
Methodological Answer : Racemization risk arises during activation of the carboxyl group. Minimize by:
- Low Temperature : Perform couplings at 0–4°C.
- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure to suppress base-catalyzed racemization .
- Chiral HPLC Analysis : Use a Chirobiotic T column to detect enantiomeric impurities. Adjust coupling protocols if D/L ratio exceeds 1% .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
